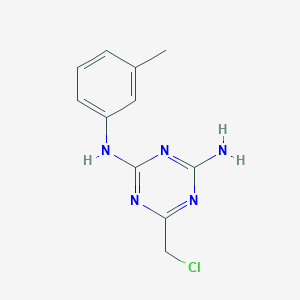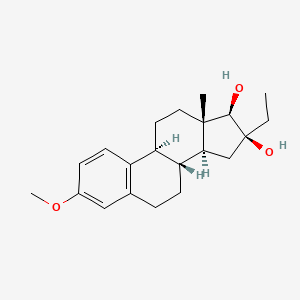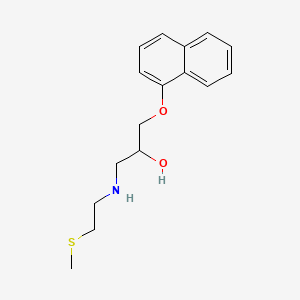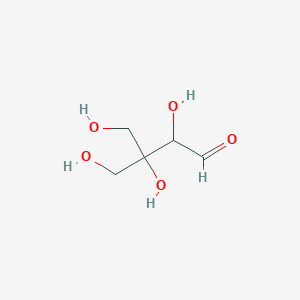
Cholestan-6-one, 3-hydroxy-, (3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-6-one, 3-hydroxy-, (3beta)-: is a steroid molecule that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of cholesterol and is characterized by the presence of a hydroxyl group at the third carbon and a ketone group at the sixth carbon in the cholestane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cholestan-6-one, 3-hydroxy-, (3beta)- typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Cholestan-6-one, 3-hydroxy-, (3beta)- may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Cholestan-6-one, 3-hydroxy-, (3beta)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone, forming cholestane-3,6-dione.
Reduction: The ketone group at the sixth position can be reduced to form cholestan-6-ol, 3-hydroxy-, (3beta)-.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Cholestane-3,6-dione.
Reduction: Cholestan-6-ol, 3-hydroxy-, (3beta)-.
Substitution: Derivatives with substituted functional groups at the third or sixth position.
Wissenschaftliche Forschungsanwendungen
Cholestan-6-one, 3-hydroxy-, (3beta)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Employed in studies of steroidal reaction mechanisms and pathways.
Biology:
- Investigated for its role in cellular processes and metabolic pathways.
- Studied for its potential effects on cell signaling and membrane structure.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
- Used in the development of steroid-based drugs and treatments.
Industry:
- Utilized in the production of steroidal intermediates for pharmaceuticals.
- Applied in the synthesis of bioactive compounds for agricultural and environmental applications.
Wirkmechanismus
The mechanism of action of Cholestan-6-one, 3-hydroxy-, (3beta)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its biological activity, influencing its binding to receptors and enzymes. The compound can modulate various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Cholestane-3,6-dione: A derivative formed by the oxidation of Cholestan-6-one, 3-hydroxy-, (3beta)-.
Cholestan-6-ol, 3-hydroxy-, (3beta)-: A reduced form of the compound.
Cholestane-3,5,6-triol: Another hydroxylated derivative of cholesterol.
Uniqueness: Cholestan-6-one, 3-hydroxy-, (3beta)- is unique due to its specific structural features, including the hydroxyl group at the third carbon and the ketone group at the sixth carbon. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQKOQOLPGBBE-DNFLUMAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70223-10-8, 1175-06-0 |
Source


|
| Record name | 6-Ketocholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070223108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-oxocholestanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)




![2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B1213634.png)


